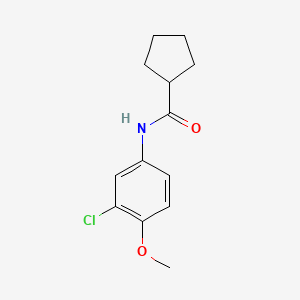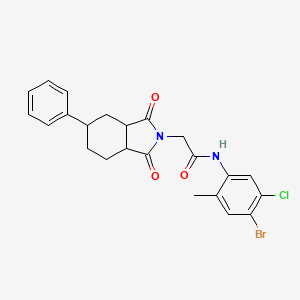![molecular formula C15H19NOS B4173073 N-bicyclo[2.2.1]hept-2-yl-2-(methylthio)benzamide](/img/structure/B4173073.png)
N-bicyclo[2.2.1]hept-2-yl-2-(methylthio)benzamide
描述
N-bicyclo[2.2.1]hept-2-yl-2-(methylthio)benzamide, commonly known as BTM, is a chemical compound that has shown potential as a therapeutic agent in scientific research. It belongs to the class of benzamide derivatives and has a unique bicyclic structure that makes it an interesting molecule for further investigation.
作用机制
The mechanism of action of BTM is not fully understood, but it is believed to act on the dopamine and glutamate systems in the brain. BTM has been shown to increase dopamine release and reduce glutamate release, which may contribute to its neuroprotective effects. BTM has also been found to modulate the activity of various enzymes and receptors, which may play a role in its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
BTM has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidants in the brain, which may protect against oxidative stress. BTM has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, BTM has been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using BTM in lab experiments is its high solubility in water, which makes it easy to administer to animals. Additionally, BTM has been found to have low toxicity and few side effects in animal models. However, one limitation of using BTM in lab experiments is its high cost, which may limit its use in large-scale studies.
未来方向
There are several future directions for the investigation of BTM. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. Further studies are needed to determine the optimal dosage and administration of BTM for these diseases. Another area of interest is its anti-inflammatory and anti-tumor properties. Future studies could investigate the potential of BTM as a treatment for inflammatory diseases and cancer. Additionally, the mechanism of action of BTM could be further elucidated to better understand its effects on the brain and other organs.
科学研究应用
BTM has been studied extensively in scientific research as a potential therapeutic agent for various diseases. It has shown promising results in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. BTM has also been investigated for its anti-inflammatory and anti-tumor properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
属性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-18-14-5-3-2-4-12(14)15(17)16-13-9-10-6-7-11(13)8-10/h2-5,10-11,13H,6-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGRRPSABSJVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]benzamide](/img/structure/B4172999.png)
![2-({5-[2-(3,4-dimethoxyphenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4173008.png)
![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4173019.png)


![ethyl 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4173040.png)
![7-(2-methylphenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173046.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4173057.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4173065.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4173089.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide](/img/structure/B4173101.png)
![dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B4173106.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4173111.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea](/img/structure/B4173118.png)
